molecular formula C22H26Cl2N2 B7797386 N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride

N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride

Cat. No.: B7797386
M. Wt: 389.4 g/mol
InChI Key: ZTBANYZVKCGOKD-UHFFFAOYSA-M
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Description

N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an indolium core, substituted with a 2-chloroethyl group and a methylamino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride typically involves a multi-step process:

    Formation of the Indolium Core: The indolium core can be synthesized through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.

    Substitution Reactions: The introduction of the 2-chloroethyl group and the methylamino group is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

    Final Assembly: The final step involves the coupling of the substituted indolium core with the chloride ion to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the 2-chloroethyl group, converting it to an ethyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the 2-chloroethyl group, where nucleophiles like thiols or amines can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar aprotic solvents like DMF.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its indolium core.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its vibrant coloration properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular components at the molecular level:

    Molecular Targets: The compound can interact with DNA and proteins, leading to potential anticancer effects by inducing apoptosis in cancer cells.

    Pathways Involved: The compound may activate specific signaling pathways that lead to cell death or inhibit pathways that promote cell proliferation.

Comparison with Similar Compounds

    Cresols: Aromatic organic compounds with similar phenolic structures.

    4-Methoxyphenethylamine: A compound with a similar ethylamine group.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar aromatic ring structures.

Uniqueness:

  • The presence of the indolium core and the specific substitution pattern makes N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride unique in its chemical reactivity and potential applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBANYZVKCGOKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884002
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-36-0
Record name Basic Red 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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